

Br-PEG6-C2-acid structure and chemical formula

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Compound of Interest

Compound Name: Br-PEG6-C2-acid

Cat. No.: B11828191

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In-Depth Technical Guide: Br-PEG6-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG6-C2-acid is a heterobifunctional chemical linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. This linker, characterized by a bromo group at one end and a carboxylic acid at the other, connected by a six-unit polyethylene glycol (PEG) chain, offers a versatile platform for the synthesis of these targeted protein degraders. The PEG component enhances solubility and provides the necessary spatial orientation for the PROTAC to effectively bring together a target protein and an E3 ubiquitin ligase, initiating the process of protein degradation.

Chemical Structure and Properties

The structure of **Br-PEG6-C2-acid** consists of a bromoethyl group linked to a hexaethylene glycol spacer, which is in turn connected to a propanoic acid moiety.

Chemical Formula: C15H29BrO8[1]

Synonyms: Br-PEG6-COOH, Bromo-PEG6-Propionic acid[2]

Below is a table summarizing the key quantitative data for Br-PEG6-C2-acid.



Property	Value	Reference
CAS Number	309916-91-4	[1][2]
Molecular Weight	417.29 g/mol	[1]
Exact Mass	416.1000	
Purity	≥95%	_
Elemental Analysis	C: 43.17%, H: 7.01%, Br: 19.15%, O: 30.67%	

Experimental Protocols

The primary application of **Br-PEG6-C2-acid** is in the synthesis of PROTACs, where it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The carboxylic acid end of the linker is typically conjugated to an amine-containing molecule through an amide bond, while the bromo end can react with nucleophiles.

General Protocol for Amide Bond Formation with an Amine-Containing Ligand

This protocol describes the activation of the carboxylic acid group of **Br-PEG6-C2-acid** and its subsequent reaction with a primary amine.

Materials:

Br-PEG6-C2-acid

- Amine-containing ligand (e.g., a small molecule binder for the target protein)
- Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Base (e.g., Diisopropylethylamine DIPEA)



- Reaction vessel
- Stirring equipment
- Purification system (e.g., flash chromatography or HPLC)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve Br-PEG6-C2-acid (1 equivalent) in anhydrous DMF or DCM.
 - Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
 - Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.
- · Coupling with Amine-Containing Ligand:
 - In a separate vessel, dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF or DCM.
 - Add DIPEA (2-3 equivalents) to the amine solution.
 - Slowly add the solution of the activated Br-PEG6-C2-acid to the amine solution.
 - Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by analytical techniques such as TLC or LC-MS.
- Work-up and Purification:
 - Once the reaction is complete, the solvent can be removed under reduced pressure.
 - The crude product is then purified using an appropriate method, such as flash column chromatography or preparative HPLC, to yield the desired bromo-PEG-linked ligand.

Role in PROTAC-Mediated Protein Degradation



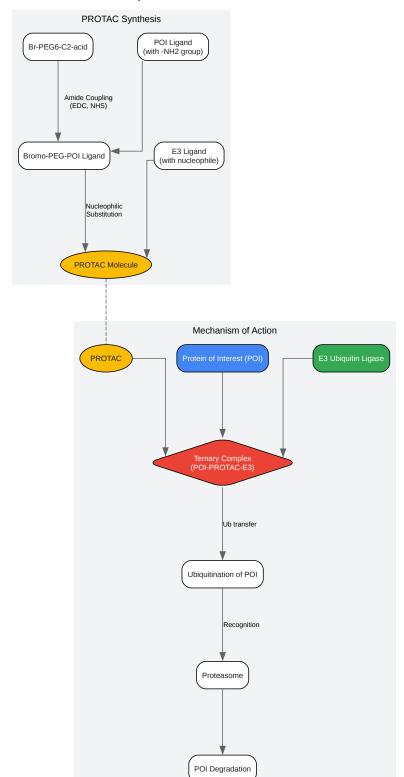




In a PROTAC molecule, the **Br-PEG6-C2-acid** linker plays a crucial role in facilitating the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. The flexibility and length of the PEG chain are critical for allowing the two ends of the PROTAC to simultaneously bind to their respective protein partners, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The following diagram illustrates the general workflow of PROTAC synthesis using **Br-PEG6-C2-acid** and its mechanism of action.





PROTAC Synthesis Workflow and Mechanism of Action

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Caption: Workflow of PROTAC synthesis using Br-PEG6-C2-acid and its mechanism of action.



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